molecular formula C6H9NO3 B1471860 3-Methyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1514072-02-6

3-Methyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471860
CAS No.: 1514072-02-6
M. Wt: 143.14 g/mol
InChI Key: PCJXJSGAWIPHTM-UHFFFAOYSA-N
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Description

3-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6) is a pyrrolidinone derivative with the molecular formula C₆H₉NO₃ and a molar mass of 143.14 g/mol. Key predicted properties include a density of 1.278 g/cm³, boiling point of 403.9°C, and a pKa of 4.38, reflecting moderate acidity . Its structure features a methyl group at the 3-position and a carboxylic acid moiety, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

IUPAC Name

3-methyl-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJXJSGAWIPHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514072-02-6
Record name 3-methyl-2-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid typically starts from substituted malonate esters, which provide the backbone for the pyrrolidine ring and the carboxylic acid group. The key steps include:

  • Formation of an enolate intermediate from diethyl methylmalonate.
  • Alkylation via SN2 substitution to introduce a two-carbon linker.
  • Introduction of the nitrogen atom through Gabriel synthesis.
  • Hydrolysis and cyclization to form the pyrrolidinone ring.
  • Final deprotection and purification steps to yield the target acid.

This approach is exemplified in the synthetic route developed by the Masterson research group, which has been optimized for efficiency and cost-effectiveness.

Detailed Stepwise Preparation Method

Step Reaction Type Reagents & Conditions Description & Outcome
1 Enolate Formation & Alkylation Sodium hydride (NaH), diethyl methylmalonate, dibromoethane, anhydrous THF, reflux Sodium hydride deprotonates the acidic methylene between esters to form an enolate, which undergoes SN2 substitution with dibromoethane, introducing a two-carbon chain essential for ring closure. Formation of sodium bromide confirms reaction progress.
2 Gabriel Synthesis Potassium phthalimide, DMF, room temp, N2 atmosphere The alkylated intermediate reacts with potassium phthalimide via SN2 to introduce the nitrogen atom, forming a phthalimide-protected amine. Formation of potassium bromide indicates reaction success.
3 Hydrazinolysis 35% Hydrazine in water, methanol, reflux overnight Removal of the phthalimide protecting group to liberate the primary amine necessary for cyclization.
4 Hydrolysis & Cyclization Acidic or basic hydrolysis conditions (e.g., aqueous HCl or NaOH), heat One ester group is hydrolyzed to the carboxylic acid, and intramolecular cyclization occurs to form the 2-oxopyrrolidine ring, establishing the lactam structure.
5 Deprotection & Purification Hydrogenation with Pd catalyst to remove benzyl protecting groups if present, followed by recrystallization Final purification to obtain pure this compound.

Key Reaction Details and Optimization Notes

  • Enolate Formation and Alkylation: The molar ratio of nucleophile to dibromoethane is critical; a 1:1 ratio is preferred to minimize excess reagents and simplify purification.
  • Gabriel Synthesis: This step efficiently introduces nitrogen with high selectivity. NMR spectroscopy is used to confirm the substitution.
  • Hydrazinolysis: Prolonged reflux ensures complete removal of the phthalimide protecting group, yielding the free amine for subsequent cyclization.
  • Hydrolysis: Selective hydrolysis of one ester group is essential to form the carboxylic acid without over-hydrolyzing both ester groups, which could complicate ring closure.
  • Purification: Use of hydrogenation to remove benzyl groups (if used as protecting groups) ensures the final product is free from protecting moieties.

Supporting Carboxylic Acid Preparation Methods (Contextual)

While the above describes the specific synthetic route for this compound, general carboxylic acid preparation methods are relevant for intermediate steps or alternative routes:

Method Description Typical Reagents/Conditions
Oxidation of Primary Alcohols or Aldehydes Primary alcohols or aldehydes are oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or Dess-Martin periodinane. KMnO4 (acidic/neutral/alkaline), Dess-Martin periodinane
Hydrolysis of Nitriles Nitriles are hydrolyzed under acidic or basic conditions to yield carboxylic acids. Aqueous acid (H3O+) or base (OH-) with heat
Carboxylation of Grignard Reagents Grignard reagents react with CO2 to form carboxylate salts, which upon acidification yield carboxylic acids. RMgX + CO2, then H3O+
Hydrolysis of Esters Acidic or basic hydrolysis of esters produces carboxylic acids or their salts. H3O+ or OH- with heat

These methods provide foundational knowledge for preparing carboxylic acid functionalities during the synthesis of complex molecules like this compound.

Summary Table of the Preparation Route for this compound

Stage Reaction Type Reagents/Conditions Purpose
Enolate formation Base-induced deprotonation Sodium hydride (NaH), THF Generate nucleophilic enolate
Alkylation SN2 substitution Dibromoethane Introduce two-carbon linker
Nitrogen introduction Gabriel synthesis Potassium phthalimide, DMF Introduce protected amine group
Deprotection Hydrazinolysis Hydrazine hydrate, methanol, reflux Remove phthalimide protecting group
Hydrolysis & cyclization Acid/base hydrolysis Aqueous acid/base, heat Form carboxylic acid and lactam ring
Final deprotection Catalytic hydrogenation Pd catalyst, H2 Remove benzyl protecting groups (if any)

Research Findings and Efficiency Considerations

  • The synthetic route is well-documented and reproducible, with yields around 70-80% in key steps such as alkylation and Gabriel synthesis.
  • Optimization of molar ratios and reaction conditions (solvent choice, temperature, reflux time) can reduce purification steps and improve overall efficiency.
  • The chiral center introduced via the methylmalonate starting material allows for enantiomerically pure products, which are significant in pharmaceutical applications due to the biological activity of chiral molecules.
  • Comparative studies indicate that this method provides a cost-effective and scalable approach compared to alternative synthetic routes involving more complex chiral auxiliaries or catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as esters, amides, and hydroxylated compounds, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of derivatives of 3-methyl-2-oxopyrrolidine-3-carboxylic acid in anticancer therapies. For instance, derivatives of this compound have been tested against human pulmonary cancer cell lines, showing promising structure-dependent anticancer activity. The most effective derivatives demonstrated cytotoxicity comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. In vitro studies indicated that certain derivatives exhibited activity against Gram-positive bacteria and drug-resistant fungal pathogens. The screening involved multidrug-resistant strains, and while some derivatives showed no significant antibacterial or antifungal activity, others demonstrated potential as novel antimicrobial agents .

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of Upadacitinib, a medication used for treating autoimmune diseases such as rheumatoid arthritis. The synthesis involves converting this carboxylic acid into its ester or salt forms, which are crucial steps in the preparation of Upadacitinib .

While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been associated with skin and eye irritation, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
3-Methyl-2-oxopyrrolidine-3-carboxylic acid 3-methyl, 2-oxo, 3-carboxylic acid C₆H₉NO₃ 143.14 4.38 Compact structure, moderate acidity
3-Ethyl-2-oxopyrrolidine-3-carboxylic acid 3-ethyl instead of methyl C₇H₁₁NO₃ 157.16 N/A Increased lipophilicity
2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 3-fluorophenyl, 1-methyl, 5-oxo C₁₂H₁₂FNO₃ 249.23 N/A Enhanced metabolic stability (fluorine)
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid 5-amino, 3-methyl C₆H₁₂N₂O₂ 144.17 N/A Amino group for bioactivity modulation
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2-hydroxy-5-methylphenyl substituent C₁₂H₁₃NO₄ 235.24 N/A Antioxidant potential (hydroxyl group)

Key Observations :

  • Aromatic Substitutions : Fluorophenyl () and benzodioxol () groups introduce steric bulk and electronic effects, altering receptor binding and metabolic stability.
  • Functional Groups: Amino () and hydroxyl () groups enhance hydrogen-bonding capacity, critical for target interactions.

Biological Activity

3-Methyl-2-oxopyrrolidine-3-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which contributes to its stereochemistry and pharmacological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of pyrrolidinone-hydrazone derivatives were evaluated for their efficacy against various cancer cell lines. Notably, some compounds demonstrated IC50 values ranging from 0.73 to 2.38 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.73
Compound BOCUM-2MD388
Compound CA549 (Lung)100

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit EGFR tyrosine kinase activity, a crucial pathway in many cancers .

Neurotoxicity and Metabolic Effects

Interestingly, while exploring the biological activity of related compounds, it was noted that 3-Methyl-2-oxovaleric acid , a metabolite associated with branched-chain amino acid metabolism, is classified as a neurotoxin and metabotoxin. High levels can lead to metabolic disorders such as maple syrup urine disease (MSUD), characterized by neurological symptoms due to acidosis and energy metabolism compromise . This highlights the dual nature of pyrrolidine derivatives, where structural similarities can lead to vastly different biological outcomes.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound serves as a valuable building block in drug development. Its derivatives are being explored for their potential as:

  • Anticancer agents : Targeting specific cancer pathways.
  • Antioxidants : Some derivatives have shown enhanced antioxidant properties compared to standard controls .

Case Studies

In a recent study evaluating the cytotoxic effects of various pyrrolidine derivatives on A549 lung adenocarcinoma cells, compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity, with one derivative reducing cell viability by 21.2% compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 3-methyl-2-oxopyrrolidine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols. For example, pyrrolidinone derivatives can be prepared via condensation reactions starting with precursors like itaconic acid and substituted phenols. A representative method includes:

  • Step 1: Refluxing 2-amino-4-methylphenol with itaconic acid in aqueous solution to form the pyrrolidinone core.
  • Step 2: Purification via dissolution in 5% NaOH, filtration, and acidification to isolate the carboxylic acid.
  • Step 3: Functionalization (e.g., esterification using methanol and sulfuric acid) to generate derivatives like methyl esters.
    Characterization relies on ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy: Assigns proton environments (e.g., distinguishing α/β stereochemistry) and confirms substituent positions.
  • X-ray Crystallography: Resolves absolute configuration, particularly for diastereomers, by analyzing bond angles and spatial arrangements .
  • Elemental Analysis: Ensures stoichiometric purity, especially for novel intermediates lacking commercial standards .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in the synthesis of 3-methyl-2-oxopyrrolidine-3-carboxylates?

Diastereoselectivity can be controlled via:

  • Precursor Design: Using diastereohomogeneous dimethyl glutamate hydrochlorides as starting materials to bias stereochemical outcomes.
  • Reaction Conditions: Neutralization reactions under controlled pH and temperature to favor specific transition states. For example, methyl (2R,3R)-3-aryl-5-oxopyrrolidine-2-carboxylates** are synthesized with high diastereomeric excess by modulating solvent polarity and counterion effects .
  • Catalytic Asymmetric Methods: While not explicitly covered in the evidence, chiral catalysts (e.g., organocatalysts) could be explored to enhance enantiomeric ratios.

Q. How can conflicting pharmacological data for pyrrolidinone derivatives be resolved?

Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often arise from:

  • Structural Variability: Minor substituent changes (e.g., aryl vs. pyridyl groups) drastically alter target interactions.
  • Assay Conditions: Differences in cell lines, concentrations, or solvent systems (e.g., DMSO toxicity thresholds).
    Methodological Recommendations:
    • Perform dose-response curves across multiple models (2D vs. 3D cell cultures) to assess potency and selectivity.
    • Use molecular docking studies to correlate substituent effects (e.g., electron-withdrawing groups) with binding affinities to targets like microtubules or kinases .

Q. What analytical approaches differentiate regioisomers in functionalized pyrrolidinone derivatives?

  • Mass Spectrometry (ESI-MS): Identifies molecular ion peaks and fragmentation patterns unique to each regioisomer. For instance, m/z 293.2 was used to confirm a pyridyl-substituted derivative .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded spectra, particularly for adjacent protons on the pyrrolidinone ring.
  • X-ray Diffraction: Provides unambiguous assignment for structurally ambiguous compounds, such as distinguishing between C-3 and C-4 substitution patterns .

Q. How can structure-activity relationships (SAR) guide the design of bioactive pyrrolidinone analogs?

SAR studies should systematically vary:

  • Core Modifications: Introducing sp³-hybridized carbons (e.g., cyclopropane rings) to enhance metabolic stability.
  • Substituent Effects: Testing electron-rich (e.g., trifluoromethyl) vs. electron-poor (e.g., nitro) groups on aryl/pyridyl moieties.
  • Bioisosteric Replacements: Swapping carboxylic acids with tetrazoles or sulfonamides to improve membrane permeability.
    Example: Derivatives with 4-(trifluoromethyl)phenyl groups showed enhanced antibacterial activity due to increased lipophilicity and target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
3-Methyl-2-oxopyrrolidine-3-carboxylic acid

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